N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide
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Overview
Description
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core fused with a phenyl group and an oxamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic conditions to form the thieno[3,4-c]pyrazole core.
Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with the thieno[3,4-c]pyrazole core in the presence of a palladium catalyst.
Formation of Oxamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride to form the oxamide moiety, resulting in the formation of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxamide moiety are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide can be compared with other similar compounds, such as:
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide: This compound has a similar thieno[3,4-c]pyrazole core but differs in the substituents attached to the core.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a pyrazole core but have different substituents and biological activities.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: This compound has a different core structure but similar functional groups, leading to comparable chemical properties.
The uniqueness of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-8-17-15(21)16(22)18-14-12-9-23-10-13(12)19-20(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKIJIBPIFJGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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